pf-9184

mPGES-1 Selectivity COX-1/2

PF-9184 (PF-03549184) is a highly selective mPGES-1 inhibitor (>6500-fold over COX-1/2), ideal for dissecting PGE₂-mediated inflammation without COX pathway interference. It spares other prostanoids, offering precise target validation in human cell models. Select for its well-characterized human potency (IC50=16.5 nM) and species specificity (65-fold lower rat potency), making it a superior tool for human target engagement studies over other mPGES-1 inhibitors.

Molecular Formula C21H14Cl2N2O4S
Molecular Weight 461.3 g/mol
Cat. No. B610058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepf-9184
SynonymsPF-9184;  PF9184;  PF 9184.
Molecular FormulaC21H14Cl2N2O4S
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O
InChIInChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27)
InChIKeyVGACSWBJQLLJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-9184: A Selective mPGES-1 Inhibitor for In Vitro Prostaglandin E2 Research


PF-9184 (also designated PF-03549184) is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the arachidonic acid cascade responsible for synthesizing the pro-inflammatory mediator prostaglandin E₂ (PGE₂) [1]. As a member of the oxicam chemical series, this compound functions as a reversible, competitive inhibitor of mPGES-1, offering a research tool to dissect the role of PGE₂ in inflammation, pain, and cancer biology without directly inhibiting the upstream cyclooxygenase (COX) enzymes .

Why PF-9184 Cannot Be Interchanged with Other mPGES-1 Inhibitors or COX Inhibitors


Interchanging PF-9184 with other mPGES-1 inhibitors or COX-1/2 inhibitors (NSAIDs/coxibs) introduces significant experimental variability due to differences in potency, selectivity, and species specificity. While PF-9184 demonstrates high selectivity for mPGES-1 over COX-1 and COX-2 (>6500-fold) [1], other mPGES-1 inhibitors like MF63 or AGU654 exhibit different selectivity profiles or species-specific activity that preclude direct substitution without altering downstream prostaglandin profiles [2][3]. Furthermore, substituting PF-9184 with a COX-2 inhibitor would fundamentally change the mechanism of action, as COX-2 inhibitors block all downstream prostanoids (e.g., prostacyclin, thromboxane), whereas PF-9184 spares these pathways, preserving potential cardioprotective mechanisms [1].

Quantitative Differentiation of PF-9184: Comparative Potency, Selectivity, and Species Profile


High Selectivity for mPGES-1 Over COX-1 and COX-2 Compared to Clinical mPGES-1 Candidates

PF-9184 demonstrates exceptional selectivity for human mPGES-1 over both COX-1 and COX-2, with a selectivity window exceeding 6500-fold [1]. This is notably higher than the selectivity reported for the clinically advanced mPGES-1 inhibitor PF-4693627, which shows only >10 µM selectivity for COX-2 (approximately >3300-fold based on its 3 nM mPGES-1 IC50) [2]. This greater selectivity margin ensures that PF-9184's effects in cellular assays are predominantly attributable to mPGES-1 inhibition rather than off-target COX activity.

mPGES-1 Selectivity COX-1/2

Cellular PGE2 Synthesis Inhibition: Direct Comparison with COX-2 Inhibition

In human whole blood cultures, PF-9184 inhibits IL-1β-induced PGE₂ synthesis with an IC50 of approximately 5 µM, while sparing the synthesis of 6-keto-PGF1α and PGF2α [1]. In contrast, the selective COX-2 inhibitor SC-236 inhibits all three prostanoids (PGE₂, 6-keto-PGF1α, and PGF2α) with similar potency [1]. This differential prostanoid profile provides direct evidence that PF-9184 does not disrupt the broader COX pathway, preserving the production of potentially beneficial prostanoids.

PGE2 Cell-based assay Prostanoid profiling

Potency Against Human vs. Rat mPGES-1: Implications for Species Selection

PF-9184 exhibits significant species-specific potency, inhibiting recombinant human mPGES-1 with an IC50 of 16.5 nM but requiring a ~65-fold higher concentration to inhibit rat mPGES-1 (IC50 = 1080 nM) [1]. This contrasts with inhibitors like MF63, which is potent against human and guinea pig mPGES-1 (IC50 = 1.3 nM and 0.9 nM, respectively) but shows no activity against mouse or rat enzymes [2]. Researchers must account for these species differences when selecting an appropriate mPGES-1 inhibitor for in vivo studies.

Species selectivity mPGES-1 Preclinical models

Comparative Potency Against Human mPGES-1: PF-9184 vs. Next-Generation Inhibitors

PF-9184 inhibits recombinant human mPGES-1 with an IC50 of 16.5 ± 3.8 nM [1]. While this is less potent than newer mPGES-1 inhibitors such as MF63 (IC50 = 1.3 nM) [2], PF-4693627 (IC50 = 3 nM) [3], and AGU654 (IC50 = 2.9 nM) [4], PF-9184 remains a valuable tool compound due to its extensive characterization and well-defined selectivity profile. Its intermediate potency may be advantageous for assays requiring a wider dynamic range or for studies where complete target engagement is not desired.

mPGES-1 IC50 Potency

Solubility Profile: Suitability for In Vitro Assay Development

PF-9184 demonstrates good solubility in DMSO at concentrations up to 5 mg/mL (approximately 10.8 mM) when warmed [1]. This solubility is sufficient for most in vitro assays, allowing preparation of concentrated stock solutions that minimize DMSO carryover. In comparison, some mPGES-1 inhibitors require sonication or alternative solvents to achieve comparable solubility, which can introduce variability in assay conditions.

Solubility DMSO Formulation

Optimal Research Applications for PF-9184 Based on Quantitative Evidence


Dissecting mPGES-1-Specific Roles in Inflammation Without COX-1/2 Interference

Use PF-9184 in cellular models of inflammation (e.g., IL-1β-stimulated fibroblasts, macrophages, or whole blood) to specifically inhibit PGE₂ synthesis while preserving other prostanoids. This is critical for studies aiming to validate mPGES-1 as a safer anti-inflammatory target, as the compound's >6500-fold selectivity over COX-1/2 [1] and its sparing of 6-keto-PGF1α and PGF2α [1] eliminate confounding effects seen with NSAIDs or COX-2 inhibitors.

Human-Specific mPGES-1 Pharmacology Studies

Employ PF-9184 in experiments utilizing human-derived cells or recombinant human enzyme to leverage its well-characterized potency (IC50 = 16.5 nM) [1]. Given its ~65-fold lower potency against rat mPGES-1 [1], PF-9184 is particularly suited for in vitro studies where human target engagement is desired, avoiding the species-specific inactivity issues observed with inhibitors like MF63 in rodent models .

Development of PGE₂-Specific Pharmacodynamic Assays

Utilize PF-9184 as a positive control in assays designed to measure PGE₂ production without altering other arachidonic acid metabolites. The compound's ability to inhibit PGE₂ synthesis (IC50 = 5 µM in whole blood) while leaving 6-keto-PGF1α and PGF2α unaffected [1] makes it an ideal tool for validating assay specificity and for calibrating PGE₂ detection methods in complex biological matrices.

Comparative Studies of mPGES-1 Inhibitor Pharmacology

Include PF-9184 as a reference compound when profiling new mPGES-1 inhibitors. Its extensive characterization—including reversible inhibition, competitive mechanism , and defined species selectivity [1]—provides a benchmark for evaluating potency, selectivity, and cellular activity of novel chemical entities. This is especially relevant given its intermediate potency (16.5 nM) compared to more potent inhibitors like MF63 (1.3 nM) , allowing for nuanced SAR analyses.

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